2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid
Overview
Description
2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid is an organic compound characterized by the presence of a pyran ring substituted with a methyl group and an acetic acid moiety
Mechanism of Action
Target of Action
Similar compounds, such as hydroxypyridinone derivatives, have been reported to inhibit aldose reductase (alr2) , a key enzyme in the polyol pathway .
Mode of Action
It’s known that similar compounds, like hydroxypyridinone derivatives, inhibit alr2 . They bind tightly to the active site of ALR2, preventing the enzyme from catalyzing the reduction of glucose to sorbitol .
Biochemical Pathways
The compound may affect the polyol pathway, given the reported inhibition of ALR2 by similar compounds . The polyol pathway is a two-step metabolic pathway in which glucose is reduced to sorbitol and then converted to fructose. Inhibition of ALR2 can prevent the accumulation of sorbitol, which is associated with various diabetic complications .
Result of Action
Similar compounds have been reported to have antioxidant properties . They can scavenge free radicals, reducing oxidative stress .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid typically involves the reaction of 6-methyl-4-oxo-4H-pyran-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyran ring attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-oxo-4H-pyran-3-yl propionate
- 4-hydroxy-6-methyl-2H-pyran-2-one
- 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid
Uniqueness
2-((6-methyl-4-oxo-4H-pyran-3-yl)oxy)acetic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(6-methyl-4-oxopyran-3-yl)oxyacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5-2-6(9)7(3-12-5)13-4-8(10)11/h2-3H,4H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHFTKZSJIQTFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CO1)OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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